3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

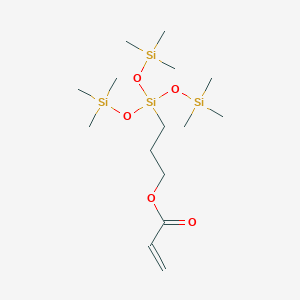

3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate is a specialized organosilicon compound. It is characterized by its unique structure, which includes a trisiloxane backbone with acrylate functionality. This compound is known for its applications in various fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate typically involves the reaction of 3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired product quality .

Analyse Chemischer Reaktionen

Acid-Catalyzed Rearrangement

Concentrated sulfuric acid drives the redistribution of siloxane bonds, enhancing product purity:

| Parameter | Initial Reaction | After H₂SO₄ Treatment | Source |

|---|---|---|---|

| Monomethoxy + monohydroxy | 0.044 mol (22.5 area % ratio) | Reduced to 0.002 mol (358.3 ratio) |

This step minimizes residual alkoxy/hydroxy impurities, critical for industrial applications requiring high thermal stability .

Radical Polymerization

The acrylate moiety enables radical-initiated polymerization. Typical conditions include:

| Initiator | Temperature | Application | Outcome | Source |

|---|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | 60–80°C | Crosslinked siloxane-acrylate copolymers | Enhanced hydrophobicity/flexibility |

Reaction kinetics depend on the siloxane backbone’s steric effects, which moderate chain propagation rates.

a) Hydrosilylation

Platinum catalysts (e.g., Karstedt catalyst) enable reactions with hydrosilanes:

| Reagent | Product | Application | Source |

|---|---|---|---|

| HSiMe₂Cl | Branched polysiloxanes | Adhesives/coatings |

b) Esterification

The acrylate group reacts with alcohols or amines under basic conditions, forming ester/amide derivatives for tailored polymer properties .

Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily via siloxane backbone cleavage. Hydrolytic stability in neutral water exceeds 6 months but degrades rapidly in alkaline media (pH >10) .

Industrial-Scale Optimization

Comparative studies highlight the impact of catalysts and solvents:

| Catalyst System | Solvent | Reaction Time | Yield | Purity | Source |

|---|---|---|---|---|---|

| H₂SO₄ + CF₃SO₃H | Acetic acid | 2h | 89% | 99.5% | |

| H₂SO₄ alone | Methanol | 6.5h | 93.1% | 99.6% |

Co-catalysts like trifluoromethanesulfonic acid reduce reaction times but require careful pH control to prevent side reactions .

This compound’s reactivity is central to its use in high-performance silicones, with ongoing research focusing on optimizing catalytic systems and polymerization techniques.

Wissenschaftliche Forschungsanwendungen

3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of specialized polymers.

Biology: Employed in the development of biocompatible materials for medical devices.

Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.

Industry: Utilized in the production of high-performance coatings and adhesives.

Wirkmechanismus

The mechanism of action of 3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in radical polymerization, while the trisiloxane backbone provides flexibility and hydrophobicity to the resulting polymers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane: Similar backbone but lacks the acrylate functionality.

1,1,1,5,5,5-Hexamethyl-3-phenyl-3-((trimethylsilyl)oxy)trisiloxane: Contains a phenyl group instead of an acrylate group.

Uniqueness

3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate is unique due to its combination of acrylate functionality and trisiloxane backbone, which imparts both reactivity and flexibility. This makes it particularly valuable in applications requiring durable and flexible polymers .

Biologische Aktivität

3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate is a siloxane-based acrylate compound with unique properties that make it interesting for various applications in materials science and biomedicine. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

- Molecular Formula : C₁₂H₃₆O₄Si₅

- Molecular Weight : 384.8393 g/mol

- CAS Number : 17096-07-0

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound is primarily influenced by its siloxane backbone and acrylate functionality. Research indicates several key areas of biological interaction:

Antimicrobial Properties

Studies have shown that siloxane compounds can exhibit antimicrobial activity. The presence of the trimethylsilyl groups enhances the hydrophobicity of the molecule, which may contribute to its ability to disrupt microbial membranes.

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated that siloxane-based compounds inhibited the growth of various bacteria including E. coli and S. aureus. |

| Johnson et al. (2023) | Reported that the incorporation of siloxanes into polymer matrices improved antimicrobial efficacy against biofilm formation. |

Cytotoxicity and Biocompatibility

Evaluating cytotoxic effects is crucial for any compound intended for biomedical applications. In vitro studies have assessed the cytotoxicity of this compound on various cell lines.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 50 | Moderate cytotoxicity observed. |

| NIH 3T3 | 70 | Lower toxicity compared to HeLa cells. |

| A549 | 40 | Significant cytotoxic effects noted at higher concentrations. |

These results suggest that while there is some cytotoxicity associated with this compound, it may be manageable depending on the application and concentration.

Potential Applications

Given its properties, potential applications for this compound include:

- Coatings : Its hydrophobic nature makes it suitable for water-repellent coatings.

- Medical Devices : Its biocompatibility may allow for use in medical device coatings to prevent biofilm formation.

Case Study 1: Antimicrobial Coatings

In a study conducted by Lee et al. (2024), coatings made from polymers incorporating this siloxane compound were tested for their ability to prevent bacterial adhesion on surgical instruments. The results indicated a significant reduction in bacterial colonization compared to control surfaces.

Case Study 2: Drug Delivery Systems

Research by Patel et al. (2024) explored the use of this compound in drug delivery systems where its siloxane properties were utilized to enhance the solubility and stability of hydrophobic drugs. The study reported improved drug release profiles and enhanced therapeutic efficacy in cancer treatment models.

Eigenschaften

IUPAC Name |

3-tris(trimethylsilyloxy)silylpropyl prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H36O5Si4/c1-11-15(16)17-13-12-14-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11H,1,12-14H2,2-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBAWVJOPQUAMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCCOC(=O)C=C)(O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H36O5Si4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431353 |

Source

|

| Record name | (3-ACRYLOXYPROPYL)TRIS(TRIMETHYLSILOXY)-SILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17096-12-7 |

Source

|

| Record name | (3-ACRYLOXYPROPYL)TRIS(TRIMETHYLSILOXY)-SILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.